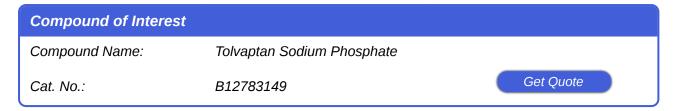


Application Notes and Protocols for the Analytical Characterization of Tolvaptan Sodium Phosphate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan sodium phosphate is a phosphate ester prodrug of tolvaptan, a selective, competitive vasopressin V2 receptor antagonist.[1] Tolvaptan is used to treat clinically significant hypervolemic and euvolemic hyponatremia (low blood sodium levels), including patients with heart failure and Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[2][3] The phosphate prodrug enhances aqueous solubility, allowing for intravenous administration.[4] Rigorous analytical characterization of **tolvaptan sodium phosphate** is crucial to ensure its quality, stability, and efficacy as a drug substance and in its final dosage form.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of **tolvaptan sodium phosphate**.

Physicochemical Properties



Property	Value	Reference
Chemical Name	N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide phosphate	[5]
Molecular Formula	C26H24CIN2Na2O6P	[4]
Molecular Weight	572.88 g/mol	[4]
Appearance	White to off-white crystalline powder	[3]
Solubility	Soluble in water	[4]

Analytical Techniques and Protocols

A multi-faceted approach employing various analytical techniques is essential for the complete characterization of **tolvaptan sodium phosphate**.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the cornerstone for determining the potency and purity of **tolvaptan sodium phosphate**. A stability-indicating method is crucial to separate the active ingredient from its degradation products and any process-related impurities.[6]

Protocol for Assay and Related Substances:

- Instrumentation: HPLC system with a PDA or UV detector.
- Column: Hypersil BDS C18, 150 x 4.6 mm, 5 μm particle size.[3]
- Mobile Phase:
 - Buffer Preparation: Dissolve 2 g of sodium dihydrogen phosphate in 1000 mL of HPLC grade water, adjust pH to 3.0 with dilute phosphoric acid.[3]



Mobile Phase Composition: A mixture of buffer, acetonitrile, and methanol (50:40:10, v/v/v).[3]

• Flow Rate: 1.5 mL/min.[3]

Injection Volume: 20 μL.[3]

• Column Temperature: Ambient.

• Detection Wavelength: 254 nm.[3]

Sample Preparation:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Tolvaptan Sodium Phosphate** reference standard in the mobile phase to achieve a known concentration.
- Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution. For tablet analysis, weigh and finely powder a number of tablets, then dissolve a portion equivalent to the average tablet weight.[3]
- Data Analysis: Calculate the assay and impurity levels by comparing the peak areas of the sample to the reference standard.

Quantitative Data Summary for a Validated RP-HPLC Method for Tolvaptan (Representative Data):

Parameter	Result
Linearity Range	5-100 μg/mL[7]
Correlation Coefficient (r²)	> 0.999[7]
Accuracy (% Recovery)	99.01 - 100.7%[7]
Precision (%RSD)	< 2%[7]
Limit of Detection (LOD)	0.34 μg/mL[8]
Limit of Quantification (LOQ)	0.94 μg/mL[8]



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Metabolite Identification

LC-MS/MS provides superior sensitivity and selectivity for quantifying tolvaptan and its metabolites in biological matrices and for characterizing trace-level impurities and degradation products.[9][10]

Protocol for Quantification in Plasma:

- Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
- Column: Zorbax XDB C18, 50 x 2.1 mm, 3.5 μm particle size.[10]
- Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (20:80, v/v).[10]
- Flow Rate: 0.6 mL/min.[10]
- Injection Volume: 10 μL.
- Ionization Mode: Positive ESI.
- MRM Transitions:
 - Tolvaptan: m/z 449.2 → 252.1[10]
 - Tolvaptan Sodium Phosphate: Expected m/z 529.1 → 449.2 (loss of phosphate)
- Sample Preparation (Plasma): Protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.[9]

Quantitative Data Summary for a Validated LC-MS/MS Method for Tolvaptan in Human Plasma:



Parameter	Result
Linearity Range	0.457 - 1000 ng/mL[9]
Lower Limit of Quantification (LLOQ)	0.457 ng/mL[9]
Accuracy (% of nominal)	97.7 - 107.8%[9]
Intra- and Inter-day Precision (%CV)	< 15%[9]
Mean Recovery	99.2 - 104.6%[9]

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **Tolvaptan Sodium Phosphate**. ¹H NMR provides information on the proton environment, ¹³C NMR on the carbon skeleton, and ³¹P NMR is specifically used to characterize the phosphate group.[11][12]

Protocol for NMR Analysis:

- Instrumentation: High-resolution NMR spectrometer.
- Solvent: Deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆).
- Experiments:
 - ¹H NMR: To identify and assign proton signals.
 - ¹³C NMR: To identify and assign carbon signals.
 - 31P NMR: To confirm the presence and chemical environment of the phosphate group. The chemical shift will be indicative of the phosphate ester.[13]
- Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

FTIR spectroscopy is used to identify the functional groups present in the **Tolvaptan Sodium Phosphate** molecule.



Protocol for FTIR Analysis:

- Instrumentation: FTIR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.
- Expected Characteristic Peaks:
 - P=O stretching vibrations (around 1200-1300 cm⁻¹)
 - P-O-C stretching vibrations (around 950-1100 cm⁻¹)
 - C=O stretching (amide)
 - N-H stretching and bending (amide)
 - Aromatic C-H and C=C stretching
 - O-H stretching (from the hydroxyl group of tolvaptan and any water of hydration)[14]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of **Tolvaptan Sodium Phosphate**, including its melting point, decomposition temperature, and the presence of solvates or hydrates.

Protocol for Thermal Analysis:

- Instrumentation: DSC and TGA instruments.
- Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
- DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature to observe thermal events



like melting and crystallization. A crystalline form of tolvaptan containing 0.5 crystal water shows an endothermic peak around 95 °C.[14]

 TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature to determine the presence of volatile components like water or residual solvents.

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for characterizing the solid-state properties of **Tolvaptan Sodium Phosphate**, including its crystallinity and polymorphic form.[15] Different crystalline forms can exhibit different physical properties, such as solubility and stability.

Protocol for XRPD Analysis:

- Instrumentation: X-ray powder diffractometer.
- Sample Preparation: Gently pack the powdered sample into a sample holder.
- Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
- Data Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the specific crystalline form. For example, one crystalline form of tolvaptan exhibits characteristic peaks at 2θ angles of 15.44, 18.76, 21.88, and 23.52 degrees.[16]

Visualizations Signaling Pathway of Tolvaptan

Tolvaptan acts as a selective antagonist of the vasopressin V2 receptor, which is primarily located in the renal collecting ducts. Its mechanism of action involves the inhibition of the cyclic AMP (cAMP) signaling pathway.[17][18]





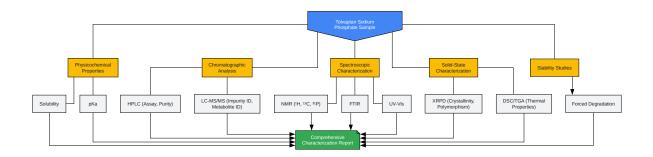
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Caption: Tolvaptan's mechanism of action via V2 receptor antagonism.

Experimental Workflow for Tolvaptan Sodium Phosphate Characterization

A logical workflow ensures a comprehensive and efficient characterization of the drug substance.





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Caption: Workflow for the analytical characterization of **Tolvaptan Sodium Phosphate**.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of **tolvaptan sodium phosphate**. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for regulatory submissions and for guaranteeing the safety and efficacy of this important therapeutic agent. The combination of chromatographic, spectroscopic, thermal, and diffraction techniques allows for a thorough understanding of the drug substance's identity, purity, and solid-state properties.

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